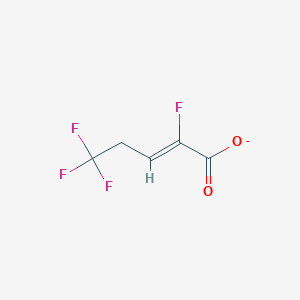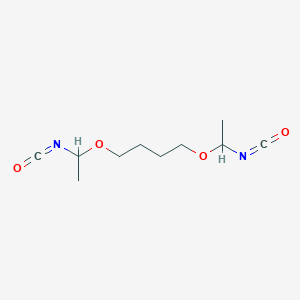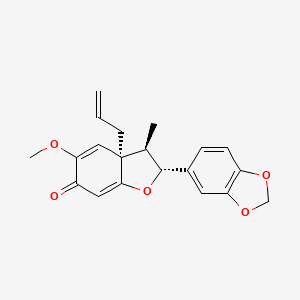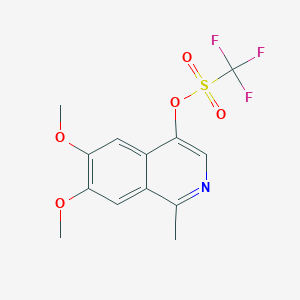
6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate typically involves the reaction of 6,7-dimethoxy-1-methylisoquinoline with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or chloroform. The reaction temperature is usually maintained at low to moderate levels to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are isoquinoline derivatives with different substituents replacing the trifluoromethanesulfonate group.
Oxidation Reactions: The major products are oxidized isoquinoline derivatives.
Reduction Reactions: The major products are tetrahydroisoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with key signaling molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-methylisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-methyl-4-isoquinolinol
Uniqueness
6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and makes it a valuable intermediate for various synthetic applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
949139-76-8 |
|---|---|
Molecular Formula |
C13H12F3NO5S |
Molecular Weight |
351.30 g/mol |
IUPAC Name |
(6,7-dimethoxy-1-methylisoquinolin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H12F3NO5S/c1-7-8-4-10(20-2)11(21-3)5-9(8)12(6-17-7)22-23(18,19)13(14,15)16/h4-6H,1-3H3 |
InChI Key |
NUNLRCZBQDGQNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=CC(=C(C=C12)OC)OC)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)
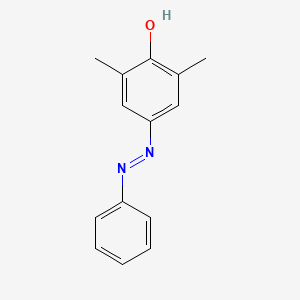
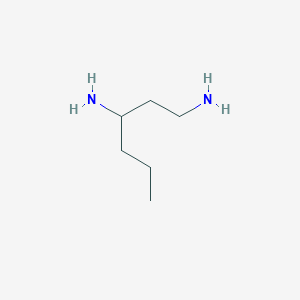
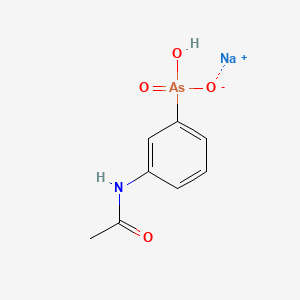
![[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B14751593.png)
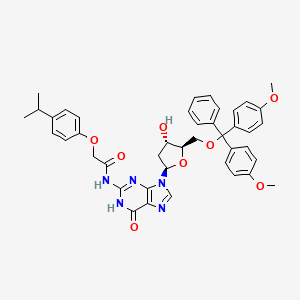
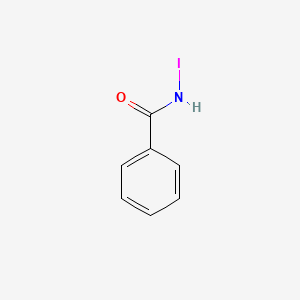
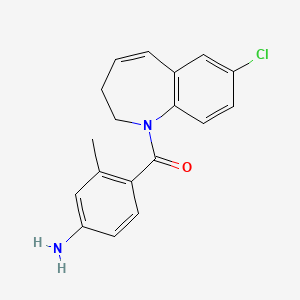
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)
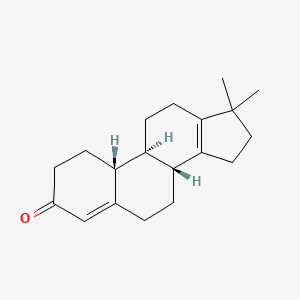
![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
